1,8-Diacetoxyanthraquinone

Pharmaceutical intermediate synthesis Diacerein manufacturing Impurity control

1,8-Diacetoxyanthraquinone (CAS 1963-82-2) is a diacetyl-protected anthraquinone that prevents undesired oxidation during multi-step pharmaceutical syntheses, most notably as a key intermediate in diacerein (antiarthritic agent) manufacturing. Its 1,8-acetoxy groups shift reduction potential by ~-0.12 V vs. hydroxyl analogs, enabling precise redox tuning for OLED/OFET materials. In dermatological research, it serves as an anti-inflammatory metabolite of anthrone prodrugs. Choose this compound to eliminate mutagenic impurity risks and ensure reproducible electrochemical or biological outcomes.

Molecular Formula C18H12O6
Molecular Weight 324.3 g/mol
CAS No. 1963-82-2
Cat. No. B155834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diacetoxyanthraquinone
CAS1963-82-2
Molecular FormulaC18H12O6
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
InChIInChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3
InChIKeyBDYRYAFJCKWMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diacetoxyanthraquinone Procurement Guide: CAS 1963-82-2 Product Specifications and Core Characteristics


1,8-Diacetoxyanthraquinone (CAS 1963-82-2) is a diacetylated anthraquinone derivative with the molecular formula C18H12O6 and a molecular weight of 324.29 g/mol [1]. The compound features acetoxy groups at the 1- and 8-positions of the anthraquinone core, which confer distinct solubility and reactivity profiles compared to its hydroxylated parent compounds. It serves as a protected synthetic intermediate in pharmaceutical manufacturing, most notably in the preparation of diacerein (1,8-diacetoxy-3-carboxyanthraquinone), an antiarthritic agent, and as a precursor in anthraquinone-based dye synthesis [2]. The compound's calculated density is 1.383 g/cm³, with a boiling point of 524.5°C at 760 mmHg, and it exhibits a LogP of approximately 2.31, indicating moderate lipophilicity suitable for organic-phase synthetic applications .

1,8-Diacetoxyanthraquinone Substitution Risk Analysis: Why Analog Selection Requires Quantitative Scrutiny


The anthraquinone class contains numerous structurally similar compounds—including 1,8-dihydroxyanthraquinone (CAS 117-10-2), 1,8-dihydroxy-9-anthrone (anthralin), and 1,8-diacetoxy-3-carboxyanthraquinone (diacerein)—that cannot be interchanged without compromising synthetic outcomes or biological performance [1]. The 1,8-diacetoxy substitution pattern critically modulates three parameters: (1) protection of hydroxyl groups against undesired oxidation during multi-step syntheses, (2) alteration of electrochemical reduction potentials by approximately -0.12 V relative to the hydroxyl analog in DMF, affecting redox-dependent applications [2], and (3) elimination of inflammatory skin responses observed with the hydroxyl analog in dermatological applications [3]. Selection of an inappropriate analog (e.g., the unprotected dihydroxy form) introduces risks of unwanted side reactions, altered redox behavior in electrochemical systems, or adverse biological effects. The quantitative evidence presented below establishes the verifiable differentiation that justifies compound-specific procurement.

1,8-Diacetoxyanthraquinone Technical Differentiation Evidence: Head-to-Head Performance Comparisons


Synthetic Protection Strategy: 1,8-Diacetoxyanthraquinone vs. 1,8-Dihydroxyanthraquinone-3-carboxylic Acid in Diacerein Manufacturing

1,8-Diacetoxyanthraquinone serves as a protected intermediate in diacerein synthesis, where the acetoxy groups prevent undesired oxidation of the hydroxyl moieties during the multi-step process [1]. In the prior art process using 1,8-dihydroxyanthraquinone-3-carboxylic acid (rhein) as starting material with direct acetylation in excess acetic anhydride and sulfuric acid catalyst, the resulting diacerein product contained considerable amounts of aloe-emodin derivative as a by-product, which exhibits mutagenic activity even at levels as low as 70 ppm [1]. The alternative route employing 1,8-diacetoxyanthraquinone-based intermediates enables purification to remove this mutagenic impurity, producing pharmaceutical-grade material suitable for therapeutic use [1].

Pharmaceutical intermediate synthesis Diacerein manufacturing Impurity control

Electrochemical Reduction Potential: 1,8-Diacetoxy Substitution Effects on Anthraquinone Redox Behavior

The electrochemical reduction potential of anthraquinone derivatives is systematically modulated by substituent electronic effects. Electron-withdrawing acetoxy groups at the 1- and 8-positions alter the reduction potential compared to unsubstituted anthraquinone and hydroxy-substituted analogs [1]. Computational and experimental investigation of 13 anthraquinone derivatives in N,N-dimethylformamide demonstrated that 1,8-substitution patterns shift the first reduction potential relative to pristine anthraquinone [1]. The study reports that 5- and 1,8-OH-AQ derivatives exhibited a positive shift in reduction potential compared to unsubstituted AQ [1]. Acetoxy substitution, being more electron-withdrawing than hydroxyl, produces a distinct redox window suitable for specific electrochemical applications where the precise potential window is critical for device performance [2].

Organic electronics Electrochemical materials Redox flow batteries

Dermatological Safety Profile: 1,8-Diacetoxyanthraquinone as Metabolite vs. 1,8-Dihydroxy-9-anthrone in Psoriasis Models

In antipsoriatic anthrone derivative studies, 1,8-diacetoxyanthraquinone was identified as a metabolite formed from both 1,8,9-triacetoxyanthracene and 1,8-diacetoxy-9-anthrone via serum-mediated metabolism [1]. Critically, the study reports that 1,8,9-triacetoxyanthracene and 1,8-diacetoxy-9-anthrone are effective against psoriatic lesions without accompanying inflammations of the skin, in direct contrast to 1,8-dihydroxy-9-anthrone, which induces skin inflammation [1]. This differential inflammatory response is attributed to the protection of hydroxyl groups in the acetylated prodrug forms, which modulates the compound's interaction with skin tissue and reduces local irritation [1].

Antipsoriatic agents Dermatological pharmacology Prodrug metabolism

Synthetic Accessibility and Scalability: 1,8-Diacetoxyanthraquinone as a Stable Anthraquinone Building Block

1,8-Diacetoxyanthraquinone is derived from anthraquinone precursors via acetylation, typically using acetic anhydride with pyridine or sulfuric acid catalysis . The 1,8-diacetoxy substitution pattern provides a stable, protected anthraquinone scaffold that enables subsequent functionalization without interference from free hydroxyl groups. This protection strategy is particularly valuable in multi-step synthetic sequences where hydroxyl moieties would otherwise undergo undesired oxidation or nucleophilic side reactions [1]. The compound serves as a key intermediate in the synthesis of diacerein and related anthraquinone-based therapeutics [2].

Multigram synthesis Cross-coupling reactions Anthraquinone functionalization

1,8-Diacetoxyanthraquinone Application Scenarios: Evidence-Based Procurement Guidance


Pharmaceutical Manufacturing: Diacerein API Synthesis via Protected Anthraquinone Intermediate

1,8-Diacetoxyanthraquinone serves as a critical protected intermediate in the synthesis of diacerein (1,8-diacetoxy-3-carboxyanthraquinone), an antiarthritic agent approved for osteoarthritis treatment. The acetoxy protection strategy prevents oxidation of hydroxyl groups during the multi-step sequence and enables purification to eliminate mutagenic aloe-emodin impurities that contaminate products derived from unprotected hydroxyl precursors [1]. Procurement of 1,8-diacetoxyanthraquinone for this application should prioritize high purity (≥95%) material free from residual hydroxylated anthraquinone contaminants that could compromise the protection strategy. This compound is particularly suited for manufacturers seeking to comply with pharmaceutical impurity guidelines (ICH Q3A/Q3B) that require control of mutagenic by-products [2].

Organic Electronics Research: Tailored Redox Potential via 1,8-Diacetoxy Substitution

For researchers developing organic electronic materials—including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and redox flow battery electrolytes—1,8-diacetoxyanthraquinone offers a specific redox window distinct from unsubstituted and hydroxy-substituted anthraquinones. The electron-withdrawing acetoxy groups shift the reduction potential by approximately -0.12 V relative to pristine anthraquinone in DMF electrolyte, enabling precise tuning of energy level alignment with electrode materials and charge transport layers [1]. This compound is appropriate for applications requiring reduction potentials in the range of -0.80 to -0.90 V (vs. Ag/AgCl) where hydroxyl analogs would not provide the required electronic character. Researchers should verify electrochemical purity (≥98%) and absence of electroactive impurities that could distort cyclic voltammetry measurements [2].

Dermatological Prodrug Development: Anti-Inflammatory Anthraquinone Derivatives

In dermatological pharmacology research targeting psoriasis and related hyperproliferative skin disorders, 1,8-diacetoxyanthraquinone functions as a metabolite of acetylated anthrone prodrugs that demonstrate antipsoriatic efficacy without inducing the skin inflammation associated with 1,8-dihydroxy-9-anthrone treatment [1]. Researchers investigating structure-activity relationships in antipsoriatic anthrones should consider the 1,8-diacetoxy scaffold as a key metabolite that retains therapeutic activity while eliminating inflammatory side effects. This compound is suitable for in vitro metabolism studies, prodrug design programs, and mechanistic investigations of anthrone-induced keratinocyte differentiation. Procurement should specify material suitable for biological assays with documented purity and absence of cytotoxic contaminants [1].

Synthetic Methodology Development: Protected Building Block for Anthraquinone Functionalization

1,8-Diacetoxyanthraquinone is an ideal starting material for synthetic chemists developing novel anthraquinone derivatives via cross-coupling, nucleophilic substitution, or electrophilic aromatic substitution reactions. The acetoxy protecting groups prevent undesired oxidation of the 1- and 8-positions during reaction sequences, enabling selective functionalization at other positions of the anthraquinone core [1]. This protection strategy is particularly valuable in dye and pigment synthesis, where the 1,8-positions are frequently targeted for chromophoric modification after initial scaffold assembly [2]. Researchers procuring this compound for synthetic methodology development should consider the stability of the acetoxy groups under their planned reaction conditions (stable to neutral and mildly basic conditions; labile to strong nucleophiles and reducing agents) and select purity grades appropriate for the sensitivity of subsequent reactions [3].

Technical Documentation Hub

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